4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline
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Overview
Description
4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline is a chemical compound with the molecular formula C10H8ClN3O3 and a molecular weight of 253.64 g/mol . It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline typically involves multiple steps, starting from readily available raw materials. One common synthetic route includes the following steps:
Cyclization: The initial step involves the cyclization of 4-methoxyaniline to form a quinazoline intermediate.
Nitrification: The intermediate is then nitrated to introduce the nitro group at the 6-position.
Chlorination: Finally, the compound undergoes chlorination to introduce the chlorine atom at the 4-position.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The process typically includes purification steps like recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group at the 6-position can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methoxy group at the 7-position can be oxidized to form corresponding quinazoline derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Major Products
Scientific Research Applications
4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloro-6-nitroquinazoline: Similar in structure but with an additional chlorine atom at the 7-position.
4-((7-methoxy-6-nitroquinazolin-4yl) oxy) aniline: A derivative with an aniline group attached, used in different biological studies.
Uniqueness
4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, methoxy group, and nitro group in the quinazoline scaffold makes it a versatile compound for various applications in research and industry .
Biological Activity
4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties and interactions with various biological pathways.
Chemical Structure and Properties
The molecular formula of this compound is C9H6ClN3O3. The compound features a quinazoline core, which is known for its diverse pharmacological profiles.
Biological Activity Overview
The compound has been studied for its interactions with various biological targets, particularly in the context of cancer treatment. Its structure allows it to engage with specific enzymes and receptors, leading to significant biological effects.
Anticancer Activity
Several studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:
Study | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
MCF-7 | 0.13 | EGFR inhibition | |
A549 | 0.28 | Apoptosis induction | |
HeLa | 0.59 | Cell cycle arrest |
- EGFR Inhibition : The compound has shown potent inhibition against the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and programmed cell death.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- Electron-Withdrawing Groups : The presence of chlorine and nitro groups enhances the compound's ability to interact with biological targets.
- Methoxy Substituent : The methoxy group at position 7 plays a crucial role in modulating the compound's solubility and bioavailability.
Case Studies
- Study on MCF-7 Cells : In a study examining the effects on breast cancer cells, this compound demonstrated significant cytotoxicity with an IC50 value of 0.13 µM, indicating strong potential as an anticancer agent targeting EGFR signaling pathways.
- Research on A549 Cells : Another study reported an IC50 of 0.28 µM against A549 lung cancer cells, suggesting that the compound effectively induces apoptosis and inhibits cell growth through multiple mechanisms.
Properties
Molecular Formula |
C10H8ClN3O3 |
---|---|
Molecular Weight |
253.64 g/mol |
IUPAC Name |
4-chloro-7-methoxy-2-methyl-6-nitroquinazoline |
InChI |
InChI=1S/C10H8ClN3O3/c1-5-12-7-4-9(17-2)8(14(15)16)3-6(7)10(11)13-5/h3-4H,1-2H3 |
InChI Key |
HKYHQOUKKDNLLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)Cl)[N+](=O)[O-])OC |
Origin of Product |
United States |
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